molecular formula C26H42N2O3 B5428930 ethyl 2-(16-ethyl-3-hydroxypregn-5-en-20-ylidene)hydrazinecarboxylate

ethyl 2-(16-ethyl-3-hydroxypregn-5-en-20-ylidene)hydrazinecarboxylate

Cat. No. B5428930
M. Wt: 430.6 g/mol
InChI Key: KYGNNLDSEWCYTO-YUMHPJSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(16-ethyl-3-hydroxypregn-5-en-20-ylidene)hydrazinecarboxylate is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a synthetic derivative of progesterone and has been shown to have anti-inflammatory and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of ethyl 2-(16-ethyl-3-hydroxypregn-5-en-20-ylidene)hydrazinecarboxylate is not fully understood. However, it is believed to act by modulating the activity of certain proteins and enzymes involved in inflammation and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It also appears to have antioxidant properties, which could help protect against oxidative damage in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-(16-ethyl-3-hydroxypregn-5-en-20-ylidene)hydrazinecarboxylate in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to design experiments to test its therapeutic potential.

Future Directions

There are several potential future directions for research on ethyl 2-(16-ethyl-3-hydroxypregn-5-en-20-ylidene)hydrazinecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its anti-inflammatory properties, which could make it useful in treating a variety of inflammatory conditions. Finally, further research is needed to fully understand its mechanism of action and to determine its potential therapeutic applications.

Synthesis Methods

The synthesis of ethyl 2-(16-ethyl-3-hydroxypregn-5-en-20-ylidene)hydrazinecarboxylate involves several steps. The starting material is progesterone, which is first converted to 16-dehydropregnenolone acetate. This compound is then reacted with hydrazine hydrate to form 16-dehydropregnenolone hydrazone. Finally, ethyl chloroformate is added to the mixture to produce the desired product.

Scientific Research Applications

Ethyl 2-(16-ethyl-3-hydroxypregn-5-en-20-ylidene)hydrazinecarboxylate has been studied for its potential therapeutic effects in a variety of conditions. It has been shown to have anti-inflammatory properties, which could make it useful in treating conditions such as arthritis and inflammatory bowel disease. It has also been studied for its neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl N-[(Z)-1-(16-ethyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N2O3/c1-6-17-14-22-20-9-8-18-15-19(29)10-12-25(18,4)21(20)11-13-26(22,5)23(17)16(3)27-28-24(30)31-7-2/h8,17,19-23,29H,6-7,9-15H2,1-5H3,(H,28,30)/b27-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGNNLDSEWCYTO-YUMHPJSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=NNC(=O)OCC)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CC2C3CC=C4CC(CCC4(C3CCC2(C1/C(=N\NC(=O)OCC)/C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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